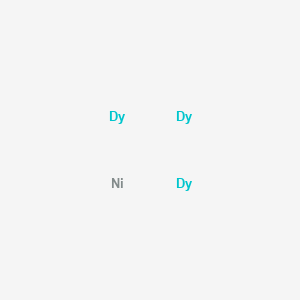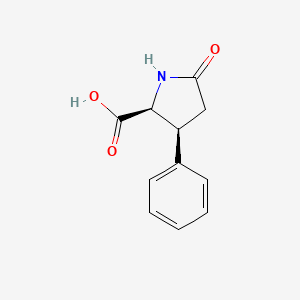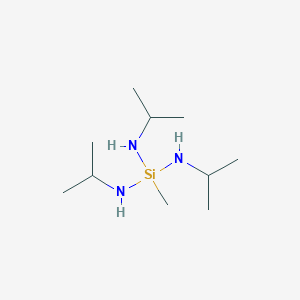
1-Methoxypent-2-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxypent-2-yne is an organic compound with the molecular formula C6H10O. It is characterized by the presence of a methoxy group (-OCH3) attached to a pent-2-yne backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxypent-2-yne can be synthesized through multiple-step organic synthesis. One common method involves the alkylation of propargyl alcohol followed by methylation. The reaction typically requires a base such as sodium hydride (NaH) and a methylating agent like methyl iodide (CH3I) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxypent-2-yne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation of this compound can yield 1-methoxypentane using catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or CrO3 in acidic medium.
Reduction: Pd/C catalyst with H2 gas.
Substitution: Nucleophiles like halides (Cl-, Br-) in polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: 1-Methoxypentane.
Substitution: Various substituted pent-2-yne derivatives.
Aplicaciones Científicas De Investigación
1-Methoxypent-2-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methoxypent-2-yne involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include enzyme inhibition or activation, depending on the specific application .
Comparación Con Compuestos Similares
- 1-Methoxybut-2-yne
- 1-Methoxyhex-2-yne
- 1-Methoxyprop-2-yne
Comparison: 1-Methoxypent-2-yne is unique due to its specific chain length and the position of the methoxy group. Compared to 1-Methoxybut-2-yne and 1-Methoxyhex-2-yne, it offers a balance between reactivity and stability, making it suitable for various applications. The presence of the methoxy group at the second position also influences its chemical behavior and interactions .
Propiedades
Número CAS |
18495-20-0 |
|---|---|
Fórmula molecular |
C6H10O |
Peso molecular |
98.14 g/mol |
Nombre IUPAC |
1-methoxypent-2-yne |
InChI |
InChI=1S/C6H10O/c1-3-4-5-6-7-2/h3,6H2,1-2H3 |
Clave InChI |
GQPDDMOYMZWLIL-UHFFFAOYSA-N |
SMILES canónico |
CCC#CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


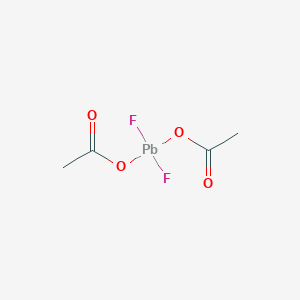
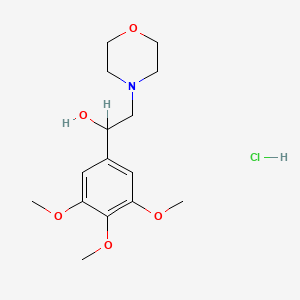
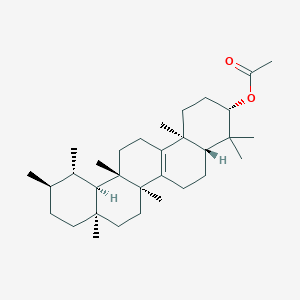
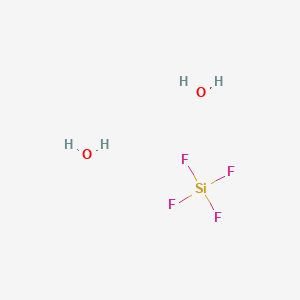
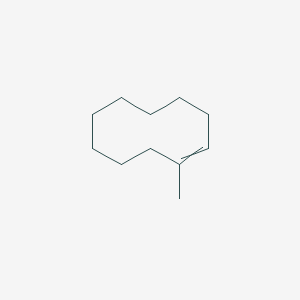
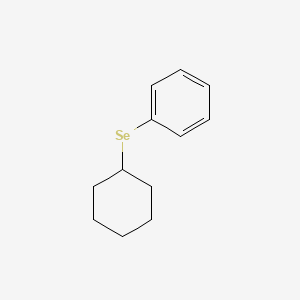
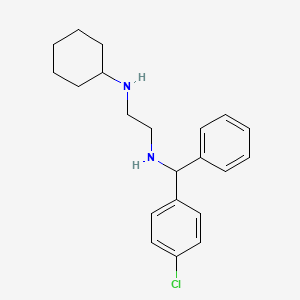
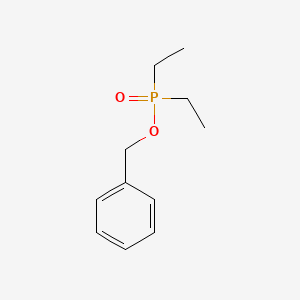
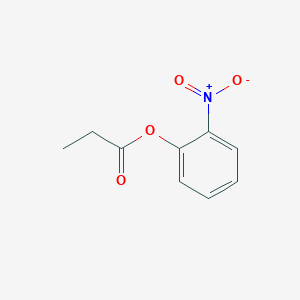
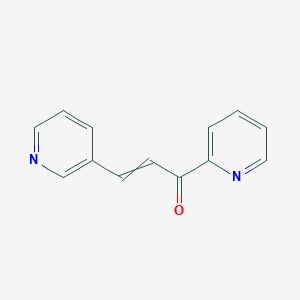
![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)
